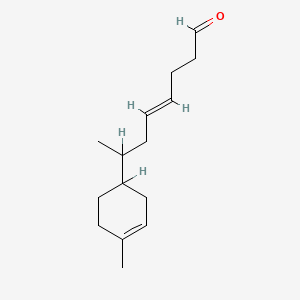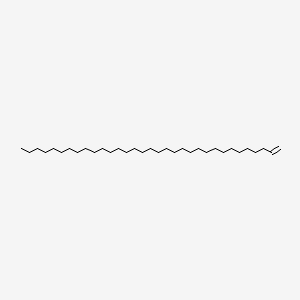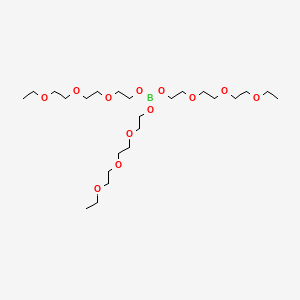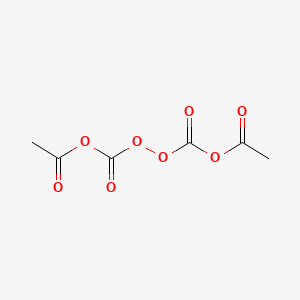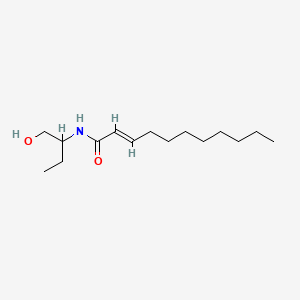
N-(1-(Hydroxymethyl)propyl)undecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Hydroxymethyl)propyl)undecenamide: is an organic compound with the molecular formula C15H29NO2 It is characterized by the presence of a hydroxymethyl group attached to a propyl chain, which is further connected to an undecenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Hydroxymethyl)propyl)undecenamide typically involves the reaction of undecenoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Undecenoic Acid+1-(Hydroxymethyl)propylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or ethanol, and the product is purified through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(1-(Hydroxymethyl)propyl)undecenamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the undecenamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecenamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-(Hydroxymethyl)propyl)undecenamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecenamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecenamide moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes.
Comparison with Similar Compounds
- N-(1-(Hydroxymethyl)propyl)decanamide
- N-(1-(Hydroxymethyl)propyl)dodecenamide
- N-(1-(Hydroxymethyl)propyl)octenamide
Comparison: N-(1-(Hydroxymethyl)propyl)undecenamide is unique due to its specific chain length and the presence of a double bond in the undecenamide moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or saturation levels.
Properties
CAS No. |
94023-78-6 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
(E)-N-(1-hydroxybutan-2-yl)undec-2-enamide |
InChI |
InChI=1S/C15H29NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h11-12,14,17H,3-10,13H2,1-2H3,(H,16,18)/b12-11+ |
InChI Key |
BRMCAMJOAYDCLR-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)NC(CC)CO |
Canonical SMILES |
CCCCCCCCC=CC(=O)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



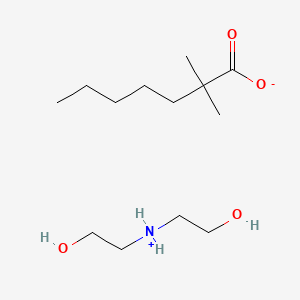
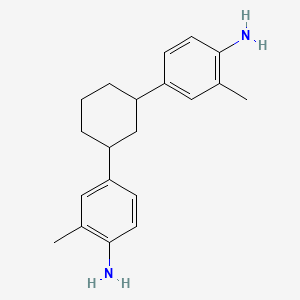

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
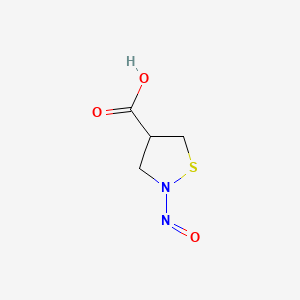
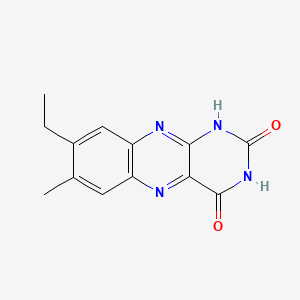
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
